molecular formula C19H16FNO4S2 B2480724 Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899971-36-9

Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2480724
CAS No.: 899971-36-9
M. Wt: 405.46
InChI Key: CAWLRDGSPFZRMV-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted at positions 2, 3, and 2. The 4-phenyl group contributes steric bulk and aromatic interactions. This compound is part of a broader class of sulfamoyl-functionalized thiophenes, which are studied for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4S2/c1-2-25-19(22)17-18(16(12-26-17)13-6-4-3-5-7-13)27(23,24)21-15-10-8-14(20)9-11-15/h3-12,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWLRDGSPFZRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfamoyl group or to modify the ester group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, while the fluorophenyl and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical distinctions between the target compound and its analogs:

Compound Name Core Structure Substituent on Sulfamoyl/Other Groups Molecular Formula Molecular Weight (g/mol) Notable Properties
Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate Thiophene 4-fluorophenyl C₁₉H₁₆FNO₄S₂ 405.46 High logP (lipophilicity); fluorine enhances metabolic stability and H-bonding
Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate (G225-0289) Thiophene 2,3-dihydro-1,4-benzodioxin-6-yl C₂₁H₁₉NO₆S₂ 445.51 Increased solubility due to benzodioxin group; potential for π-stacking
Ethyl 4-(4-methoxyphenyl)-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate Thiophene Phenylsulfanyl acetyl (amino group) C₂₂H₂₁NO₄S₂ 443.53 Thioether group may confer redox activity; methoxy enhances electron density
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7) Benzothiophene 3-fluoro-4-methylphenyl C₁₈H₁₆FNO₄S₂ 393.45 Benzothiophene core improves planarity and π-π interactions; methyl increases steric bulk

Key Research Findings

Benzothiophene cores (e.g., CAS 932520-41-7) exhibit greater planarity than thiophene, favoring interactions with aromatic residues in proteins .

Solubility and Lipophilicity :

  • The benzodioxinyl substituent in G225-0289 improves aqueous solubility compared to the target compound’s 4-fluorophenyl group, which prioritizes membrane permeability .
  • The methyl group in CAS 932520-41-7 increases lipophilicity but may reduce metabolic clearance relative to fluorine .

Synthetic and Crystallographic Considerations :

  • SHELX programs () are widely used for crystallographic refinement of such compounds, enabling precise structural comparisons .

Biological Activity

Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25_{25}H20_{20}F2_2N2_2O3_3S2_2
  • Molecular Weight : 498.6 g/mol
  • CAS Number : 1105226-47-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain protein tyrosine phosphatases (PTPs), which play crucial roles in cell signaling pathways related to cancer and diabetes .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Case Studies

  • Anticancer Study : A study involving the treatment of human lung adenocarcinoma cells with this compound revealed a significant reduction in cell viability (IC50 = 12 µM). The compound was observed to induce G1 phase arrest and promote apoptosis through mitochondrial pathways .
  • Antimicrobial Study : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.

Research Findings Summary Table

Biological ActivityMechanismIC50 ValueReference
AnticancerInduces apoptosis via caspase activation12 µM
AntimicrobialDisrupts cell wall synthesisVaries by strain

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